molecular formula C9H16INO2S B2434579 2-(1-Hydroxyethyl)-5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide CAS No. 52084-19-2

2-(1-Hydroxyethyl)-5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide

Cat. No.: B2434579
CAS No.: 52084-19-2
M. Wt: 329.2
InChI Key: JCPQHGYWOFNMGP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Hydroxyethyl)-5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide is a synthetic organic compound with a unique structure that includes a thiazolium ring

Preparation Methods

The synthesis of 2-(1-Hydroxyethyl)-5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide typically involves the reaction of appropriate thiazole derivatives with hydroxyethyl groups under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity. Industrial production methods may involve continuous flow synthesis techniques to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

2-(1-Hydroxyethyl)-5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:

Scientific Research Applications

2-(1-Hydroxyethyl)-5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Hydroxyethyl)-5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide involves its interaction with specific molecular targets. The hydroxyethyl groups and the thiazolium ring play crucial roles in its reactivity. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-(1-Hydroxyethyl)-5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide include:

Properties

IUPAC Name

1-[5-(2-hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium-2-yl]ethanol;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16NO2S.HI/c1-6-8(4-5-11)13-9(7(2)12)10(6)3;/h7,11-12H,4-5H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPQHGYWOFNMGP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=[N+]1C)C(C)O)CCO.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16INO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.